molecular formula C15H14BrNOS B4938801 N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide

N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide

Cat. No.: B4938801
M. Wt: 336.2 g/mol
InChI Key: SNPVZIGBYCZVSJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methyl group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide typically involves the following steps:

    Formation of Benzamide: The brominated compound is then reacted with 2-(methylsulfanyl)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: NaOCH3

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: De-brominated benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(methylsulfanyl)benzamide
  • N-(4-fluoro-2-methylphenyl)-2-(methylsulfanyl)benzamide
  • N-(4-iodo-2-methylphenyl)-2-(methylsulfanyl)benzamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(methylsulfanyl)benzamide is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPVZIGBYCZVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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